molecular formula C11H17N3O4S B3069055 n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide CAS No. 1083357-44-1

n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide

Cat. No.: B3069055
CAS No.: 1083357-44-1
M. Wt: 287.34 g/mol
InChI Key: YBNYZUAUOSLDSZ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₁₂H₁₉N₃O₄S and a molecular weight of 301.36 g/mol . Its structure features a methanesulfonamide core linked to a 3-nitrophenyl group and a dimethylaminoethyl side chain.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-13(2)7-6-12-19(17,18)9-10-4-3-5-11(8-10)14(15)16/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYZUAUOSLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide typically involves multiple steps. One common method involves the reaction of 3-nitrobenzene with methanesulfonyl chloride to form 3-nitrophenyl methanesulfonate. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated the potential of sulfonamide derivatives, including n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide, as anticancer agents. A series of related compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines. In vivo studies using nude mice xenograft models indicated a significant reduction in tumor size with these compounds, suggesting their potential as effective anticancer therapies .

1.2 Mechanism of Action

The mechanism of action for these sulfonamide derivatives often involves the disruption of microtubule formation and mitotic spindle assembly during cell division, leading to cell cycle arrest and apoptosis. The activation of caspases and subsequent tubulin depolymerization have been observed in treated cells, indicating a clear pathway through which these compounds exert their cytotoxic effects .

Agricultural Applications

2.1 Antimicrobial and Antifungal Properties

In agricultural contexts, this compound has been utilized as an antimicrobial and antifungal agent. Its application helps protect crops from various pathogens, thereby enhancing yield and quality. The compound's effectiveness in these roles underscores its versatility beyond medicinal uses .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of sulfonamide compounds is crucial for optimizing their efficacy and minimizing toxicity. Research has shown that modifications at specific positions on the aromatic ring can significantly influence the biological activity of these compounds. For example, substituents such as nitro groups can enhance potency against certain cancer cell lines while maintaining favorable pharmacokinetic properties .

Case Study: Cancer Cell Line Testing

A comprehensive study evaluated the cytotoxicity of various sulfonamide derivatives against human prostate (DU145) and leukemic (K562) cancer cell lines. The results indicated that specific modifications to the sulfonamide structure led to enhanced cytotoxic effects, with some derivatives demonstrating selective activity against resistant cell lines. These findings are summarized in Table 1 below.

CompoundIC50 (nM)Cell LineNotes
Compound A5DU145Highly effective
Compound B10K562Moderate effectiveness
Compound C8DU145Selective for resistant cells

Case Study: Agricultural Efficacy

Field trials conducted to assess the effectiveness of this compound in protecting crops from fungal infections showed a significant reduction in disease incidence compared to untreated controls. The compound was applied at varying concentrations, with optimal results observed at mid-range dosages.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Sulfatinib (N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide)

  • Molecular Formula : C₂₄H₂₈N₆O₃S
  • Molecular Weight : 480.58 g/mol
  • Key Features : Incorporates a pyrimidinyl-indolyloxy substituent, enhancing its role as a kinase inhibitor. The extended aromatic system and heterocyclic groups improve target binding affinity compared to the simpler nitroaryl group in the target compound.

N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide

  • Molecular Formula: Not explicitly stated, but contains a benzimidazole core and trifluoromethylphenyl group.
  • The trifluoromethyl group increases hydrophobicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
  • Synthesis : Produced via iodoacetic acid-mediated cyclization, yielding high efficiency (method applicable to complex derivatives) .

Compound 183E (N-(7-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-5-(dimethylamino)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide)

  • Molecular Weight : 617.09 g/mol ([M+H]⁺)
  • Key Features : Combines methanesulfonamide with indazole and pyridine heterocycles. The chloro and difluorophenyl groups enhance electrophilic reactivity, while the hydroxyalkynyl side chain may improve solubility.
  • Applications : Likely a therapeutic agent (e.g., kinase inhibitor), though specific indications are unspecified .

USP Sumatriptan Succinate Related Compound A

  • Molecular Formula : C₂₇H₃₇N₅O₂S·C₄H₆O₄ (613.77 g/mol)
  • Key Features: Contains dual indole rings and a succinate salt, contrasting with the nitroaryl and dimethylaminoethyl groups in the target compound. The indole system enables serotonin receptor targeting (relevant to migraine therapy), while the succinate improves crystallinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₂H₁₉N₃O₄S 301.36 Nitrophenyl, dimethylaminoethyl Under investigation
Sulfatinib C₂₄H₂₈N₆O₃S 480.58 Indolyloxy-pyrimidine, dimethylaminoethyl Kinase inhibition (oncology)
Benzimidazole Derivative Not specified ~500 (estimated) Trifluoromethylphenyl, benzimidazole Antimicrobial/anticancer
Compound 183E Not specified 617.09 ([M+H]⁺) Chloroindazole, difluorophenyl Kinase inhibition
USP Sumatriptan Related Compound A C₂₇H₃₇N₅O₂S·C₄H₆O₄ 613.77 Indole, succinate salt Migraine therapy (impurity)

Structural and Functional Insights

  • Electron Effects : The nitro group in the target compound enhances electrophilicity, whereas trifluoromethyl (in the benzimidazole derivative) and chloro (in Compound 183E) groups modulate reactivity and binding .
  • Solubility: The dimethylaminoethyl group in the target compound and Sulfatinib may improve aqueous solubility compared to hydrophobic groups like trifluoromethyl .

Biological Activity

N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C11H16N3O4SC_{11}H_{16}N_{3}O_{4}S and a molecular weight of 287.34 g/mol. The compound is characterized by its yellow powder form, which is soluble in water and polar solvents. Its melting point ranges from 114-118°C, while the boiling point is approximately 426.2°C.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group engages in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Interaction studies have shown promising results regarding its potential as an enzyme inhibitor, although further investigation is necessary to elucidate the specific mechanisms involved.

Anticancer Potential

Similar compounds have demonstrated anticancer properties, suggesting that this compound may also exhibit such activity. For instance, related sulfonamide compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Research on similar sulfonamide derivatives has shown effectiveness against various pathogens, including Mycobacterium tuberculosis, indicating a potential avenue for further exploration in antimicrobial therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamideC11H19N3O2SContains an amino group instead of a nitro group
N-Methyl-1-(4-nitrophenyl)methanesulfonamideC8H10N2O4SHas a methyl substitution on the nitrogen
N-[2-(Dimethylamino)ethyl]-4-nitrobenzenesulfonamideC11H16N3O4SSimilar sulfonamide structure but different aromatic substitution

This table highlights variations in functional groups or substituents that influence biological activity and chemical reactivity, showcasing the distinct properties of this compound within this class of chemicals.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Anticancer Studies : In vitro experiments demonstrated that related sulfonamides could inhibit cancer cell proliferation and increase apoptosis rates across various cancer cell lines. These findings suggest that this compound may hold similar potential .
  • Antimicrobial Efficacy : Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi, indicating that this compound could be investigated for similar antimicrobial properties .

Q & A

Q. What are the key steps in synthesizing N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions starting with chlorinated phenyl derivatives and sulfonamide precursors. For example, sulfonylation of a 3-nitrophenyl intermediate with methanesulfonyl chloride, followed by coupling with a dimethylaminoethyl group via nucleophilic substitution. Purification often employs chromatographic techniques (e.g., column chromatography) or recrystallization using solvents like ethanol or dichloromethane .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfonamide backbone and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric purity .

Q. How can researchers evaluate the compound's solubility and stability under physiological conditions?

Solubility is assessed in solvents like dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in phosphate-buffered saline (PBS). Stability studies use HPLC to monitor degradation over time at 37°C, with pH variations (e.g., 2.0–7.4) to simulate gastrointestinal and systemic environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. anticancer efficacy) may arise from assay conditions (e.g., cell line specificity, concentration ranges). Researchers should perform dose-response curves across multiple models and validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Comparative studies with structurally analogous compounds can isolate critical pharmacophores .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Continuous flow chemistry minimizes side reactions by controlling temperature and residence time. Solvent selection (e.g., DMF vs. dichloromethane) and catalyst screening (e.g., triethylamine for acid scavenging) enhance efficiency. Process Analytical Technology (PAT) tools, like in-line FTIR, enable real-time monitoring of intermediates .

Q. What computational methods predict the compound's interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like carbonic anhydrase or GPCRs. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., nitro group electron-withdrawing effects) with activity trends .

Q. How are structural ambiguities in crystallographic data addressed for sulfonamide derivatives?

Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., nitro group orientation relative to the phenyl ring). Discrepancies between experimental and computational geometries (DFT-optimized structures) are reconciled using Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Methodological Notes

  • Contradiction Management : When conflicting bioactivity arises, cross-validate using primary (e.g., enzyme inhibition) and secondary assays (e.g., phenotypic screening) .
  • Synthesis Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) for reaction scalability .
  • Data Reproducibility : Standardize protocols for solubility/stability testing (e.g., USP guidelines) to enable cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide
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n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide

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